N,N-Diamylnitrosamine

Description

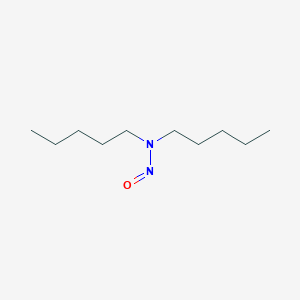

Structure

3D Structure

Properties

IUPAC Name |

N,N-dipentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELWBYBVFOLSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020536 | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13256-06-9 | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-pentyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diamylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q89WR197I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis and Derivatization Methodologies for N,n Diamylnitrosamine

Advanced Chemical Synthesis Approaches

The synthesis of N,N-Diamylnitrosamine, a dialkylnitrosamine, primarily involves the reaction of a secondary amine with a nitrosating agent.

Methodologies for N-Nitrosamine Formation

The formation of N-nitrosamines is a well-established chemical process that can occur under various conditions. The most common method involves the reaction of secondary amines with a nitrosating agent, such as nitrous acid (HNO₂). wikipedia.org Nitrous acid is typically generated in situ from the protonation of a nitrite (B80452) salt, like sodium nitrite, in an acidic environment. wikipedia.orgfda.gov The general reaction is as follows:

R₂NH (secondary amine) + HNO₂ → R₂N-NO (nitrosamine) + H₂O wikipedia.org

This reaction is relevant to the formation of nitrosamines in biological systems as well. wikipedia.org Other nitrosating agents that can achieve the same transformation include dinitrogen tetroxide (N₂O₄) and nitrosyl chloride (NOCl). wikipedia.org The core structure of nitrosamines, C₂N₂O, has been established as planar through X-ray crystallography. wikipedia.org

The nitrosation process is influenced by pH. While an acidic environment is necessary to form the nitrosating agent from nitrite, a very low pH can be less reactive due to the protonation of the amine, which reduces its nucleophilicity. nih.gov Therefore, the optimal condition for nitrosation is a balance between the pH and the basicity of the amine precursor. nih.gov

N-nitrosamines can also be formed from the oxidation of 1,1-disubstituted hydrazines. fda.gov Furthermore, secondary amines, which are precursors to nitrosamines, can be present as impurities in various raw materials and solvents. fda.gov

Optimization of Reaction Conditions for this compound Synthesis

While specific optimized conditions for the synthesis of this compound are not extensively detailed in the provided search results, general principles for optimizing similar chemical reactions can be applied. The synthesis of amides, a related reaction, shows that reaction conditions such as temperature, the presence of a catalyst, and the use of a base can significantly impact the yield of the product. researchgate.net For instance, increasing the reaction temperature can considerably increase the product yield. researchgate.net The choice of base can also be critical, with stronger bases sometimes leading to higher yields. researchgate.net

In the context of nitrosamine (B1359907) synthesis, controlling the pH is a key optimization parameter. The rate of nitrosation is dependent on the concentration of both the unprotonated amine and the nitrosating agent, which are both pH-dependent. nih.gov Therefore, careful control of the reaction pH is crucial for maximizing the yield of this compound.

The choice of solvent can also play a role. While some reactions can proceed without a solvent, the use of a suitable solvent can facilitate the reaction by bringing the reactants into the same phase. researchgate.netchemicalbook.com For this compound, which is a clear, colorless to pale yellow oil and insoluble in water, a non-polar organic solvent might be appropriate. chemicalbook.com

Table 1: Factors Influencing Reaction Optimization

| Parameter | Effect on Reaction | Example from Related Syntheses |

| Temperature | Can significantly increase reaction rate and yield. | Increasing temperature from ambient to 150°C increased amide yield from 3% to 32%. researchgate.net |

| Catalyst | Can accelerate the reaction, leading to higher yields in shorter times. | Iron(III) chloride has been used as a catalyst for direct amidation of esters. researchgate.net |

| Base | Can influence the reactivity of the amine precursor. | The use of NaH as a base resulted in a higher amide yield (80%) compared to K₂CO₃ (39%). researchgate.net |

| pH | Balances the concentration of reactive species (unprotonated amine and nitrosating agent). | Nitrosation is enhanced at acidic pH but less reactive at very low pH. nih.gov |

| Solvent | Can improve the interaction between reactants. | Solvent-free conditions can sometimes be effective, but a solvent can be necessary to dissolve reactants. researchgate.net |

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate reaction mechanisms. symeres.comscripps.edu For this compound, both deuterium (B1214612) and carbon-14 (B1195169) labeling can provide valuable insights.

Deuterated N-Nitrosamine Synthesis for Metabolic Tracing

Deuterium-labeled N-nitrosamines are valuable tools for metabolic tracing studies. adventchembio.com The replacement of hydrogen atoms with deuterium allows researchers to follow the biotransformation pathways of the compound, identify its metabolites, and study its pharmacokinetics and biodistribution. adventchembio.com The synthesis of deuterated nitrosamines involves using deuterated starting materials. nih.gov These labeled compounds can then be used as internal standards in mass spectrometry for accurate quantification of the unlabeled analyte. adventchembio.com The use of deuterated standards helps to correct for sample loss during preparation and analysis, thereby improving the accuracy and precision of the measurements. adventchembio.com A deuterium isotope effect, where the C-D bond is broken more slowly than a C-H bond, has been observed in the metabolism of some nitrosamines, which can provide information about the rate-determining steps in their metabolic activation. nih.gov

Application of Carbon-14 Labeling in Biodistribution Studies

Carbon-14 (¹⁴C) is another important isotope used in biodistribution studies. nih.govnih.gov By incorporating a ¹⁴C atom into the this compound molecule, its distribution throughout the body of a test animal can be monitored over time using techniques like whole-body autoradiography. nih.gov This allows for the visualization of tissues and organs where the compound and its metabolites accumulate. nih.gov Such studies can reveal information about the excretion pathways of the substance. nih.gov For example, the biodistribution of ¹⁴C-labeled N'-nitrosonornicotine in mice showed accumulation in various tissues, including the liver and the gastrointestinal contents, indicating its metabolic and excretory pathways. nih.gov Accelerator mass spectrometry (AMS) is a highly sensitive technique that can be used to quantify very low levels of ¹⁴C-labeled compounds in biological samples, making it a valuable tool for microdosing studies. researchgate.net

Table 2: Isotopic Labeling in Nitrosamine Research

| Isotope | Application | Technique | Insights Gained |

| Deuterium (²H) | Metabolic Tracing, Quantitative Analysis | Mass Spectrometry | Identification of metabolites, pharmacokinetic profiles, biodistribution, mechanistic details of metabolism. adventchembio.comnih.gov |

| Carbon-14 (¹⁴C) | Biodistribution Studies | Whole-Body Autoradiography, Accelerator Mass Spectrometry (AMS) | Tissue and organ distribution of the compound and its metabolites, excretion pathways. nih.govnih.govresearchgate.net |

Metabolic Pathways and Biotransformation of N,n Diamylnitrosamine

In Vivo Metabolic Pathways

In vivo studies, predominantly in rat models, have been instrumental in elucidating the metabolic fate of N,N-Diamylnitrosamine. These studies have revealed that the compound undergoes extensive metabolism, with the resulting metabolites being excreted primarily in the urine. The key in vivo metabolic pathways include alpha-carbon oxidation, omega- and omega-1-hydroxylation, and the subsequent formation of carboxy-metabolites.

Alpha-Carbon Oxidation as a Primary Pathway

Alpha-carbon oxidation is a critical metabolic activation pathway for many N-nitrosamines. This process involves the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group. The resulting α-hydroxynitrosamine is an unstable intermediate that can spontaneously decompose to form an aldehyde and a reactive alkylating species, which is capable of interacting with cellular macromolecules. While this pathway is significant for many nitrosamines, for those with longer alkyl chains like this compound, other pathways such as omega- and omega-1-hydroxylation become more prominent.

Omega- and Omega-1-Hydroxylation

Studies on the metabolic fate of this compound in rats have identified omega (ω) and omega-1 (ω-1) hydroxylation as major metabolic routes. nih.gov This involves the oxidation of the terminal (omega) or sub-terminal (omega-1) carbon atom of one or both of the amyl chains. This process leads to the formation of various hydroxylated metabolites. Research has identified seven different compounds oxidized at the omega-, (omega-1)-, (omega-2)-, and (omega-3)- positions of one or both of the amyl chains in the urine of rats administered this compound. nih.gov Some of these hydroxylated metabolites are also found as their corresponding glucuronide conjugates. nih.gov

Formation of Carboxy-Metabolites

Following omega-oxidation, the amyl chain of this compound can undergo further metabolic shortening through beta-oxidation, a process consistent with the Knoop mechanism of fatty acid metabolism. nih.gov This metabolic cascade leads to the formation of carboxy-metabolites. The principal urinary metabolite of this compound in rats has been identified as N-amyl-N-(2-carboxyethyl) nitrosamine (B1359907). nih.gov

Below is a table summarizing the major urinary metabolites of this compound identified in rats.

| Metabolite Name | Metabolic Pathway |

| N-amyl-N-(2-carboxyethyl) nitrosamine | Omega- and Beta-oxidation |

| Various hydroxylated metabolites | Omega-, (omega-1)-, (omega-2)-, and (omega-3)-hydroxylation |

| Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |

Role of Cytochrome P450 Enzymes in N-Nitrosamine Metabolism

The metabolic activation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov While CYP2E1 is a key enzyme in the metabolism of many low-molecular-weight nitrosamines, the metabolism of N-nitrosamines with longer and bulkier alkyl groups, such as this compound, is thought to involve other CYP isoforms. Evidence suggests that as the length of the alkyl chain increases, the substrate specificity of CYP2E1 decreases, and other isoforms such as those from the CYP2B, CYP2C, and CYP3A subfamilies may play a more significant role.

In Vitro Metabolic Studies and Models

In vitro metabolic studies are essential tools for investigating the specific enzymes and pathways involved in the biotransformation of xenobiotics like this compound. These models allow for a more controlled environment to study metabolic reactions, identify metabolites, and determine the kinetic parameters of the enzymes involved.

Utilization of Isolated Perfused Organ Segments

While specific studies utilizing isolated perfused organ segments for this compound were not detailed in the reviewed literature, this in vitro technique is a valuable tool in metabolic research. The isolated perfused liver, for example, maintains the structural and functional integrity of the organ, allowing for the study of first-pass metabolism and the interplay between different cell types in a more physiologically relevant manner than subcellular fractions. This methodology has been successfully employed to study the clearance and metabolism of other N-nitrosamines, providing insights into their hepatic extraction and metabolic rates. Such a model could be instrumental in further delineating the hepatic metabolism of this compound and quantifying the formation of its various metabolites in a controlled setting. The use of liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, is another common in vitro approach to study the phase I metabolism of nitrosamines. nih.gov

Hepatocyte-Mediated Metabolism Assays

Isolated liver cells, or hepatocytes, provide a valuable in vitro model for studying the metabolism of xenobiotics as they contain a full complement of both Phase I and Phase II metabolic enzymes. Assays using freshly isolated hepatocytes from species such as the Fischer 344 rat are employed to examine the biotransformation of nitrosamines. For instance, studies on compounds like N-nitroso-N-methyl-N-(2-oxopropyl)amine have successfully used rat hepatocytes to determine the metabolic efficiency and profile of different isomers. While this methodology is well-established for nitrosamines, specific research detailing the metabolic pathways and rates of this compound in isolated hepatocyte systems is not extensively documented in publicly available literature.

Human Liver Microsome Studies

Human liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, which are central to the oxidative metabolism of many drugs and carcinogens. Studies using human liver microsomes are crucial for understanding a compound's metabolic fate in humans. Research on a range of N-nitrosodialkylamines has demonstrated that human liver microsomes are capable of metabolizing these compounds through pathways such as dealkylation and denitrosation. nih.gov The enzymatic kinetics, including Km and Vmax values, for some nitrosamines have been characterized in human liver microsomes and compared to those in rat liver microsomes, indicating that human systems are efficient in these metabolic conversions. nih.gov However, specific studies focused on the biotransformation of this compound within human liver microsome preparations, identifying its specific metabolites or the kinetics of its breakdown, are not detailed in the available scientific literature.

Comparative Metabolism Across Species

The metabolism of chemical compounds can vary significantly between different species. These variations are often due to differences in the expression levels and catalytic activities of metabolic enzymes. Understanding these differences is essential for extrapolating toxicological data from animal models to humans.

Rat Model in Metabolic Fate Investigations

The rat is a frequently used animal model for investigating the metabolic fate of nitrosamines. In vivo studies have provided detailed insights into the biotransformation of this compound in this species. Following administration to rats, this compound undergoes extensive metabolism, primarily through oxidative processes.

The primary metabolic pathway involves the oxidation of the amyl chains. Research has identified the principal urinary metabolite as N-amyl-N-(2-carboxyethyl)nitrosamine . This metabolite is formed through a process of metabolic shortening of one of the amyl chains via omega- (ω) and subsequent beta- (β) oxidations, a mechanism consistent with the Knoop fatty acid oxidation pathway.

In addition to this major metabolite, a number of other oxidized compounds have been isolated and characterized from rat urine. These metabolites result from oxidation at various positions along one or both of the amyl chains, specifically at the ω, (ω-1), (ω-2), and (ω-3) positions. Some of these hydroxylated metabolites are also excreted as their corresponding glucuronide conjugates.

Below is a summary of the major urinary metabolites of this compound identified in rats.

| Metabolite Name | Metabolic Process | Position of Modification |

|---|---|---|

| N-amyl-N-(2-carboxyethyl)nitrosamine | ω- and β-oxidation | Amyl Chain Shortening |

| (ω)-Oxidized Metabolites | Oxidation | Terminal position of amyl chain |

| (ω-1)-Oxidized Metabolites | Oxidation | Sub-terminal position of amyl chain |

| (ω-2)-Oxidized Metabolites | Oxidation | Third carbon from the end of amyl chain |

| (ω-3)-Oxidized Metabolites | Oxidation | Fourth carbon from the end of amyl chain |

| Glucuronide Conjugates | Conjugation (Phase II) | Hydroxylated positions |

Species-Specific Metabolic Differences and Their Implications

Marked species differences are a hallmark of nitrosamine metabolism. These differences can significantly impact the toxicological and carcinogenic profiles of these compounds in various animal models and in humans. The variations arise from differences in the activity of key enzyme families, including cytochrome P450s and conjugating enzymes like sulfotransferases and glucuronyl transferases. nih.gov

For example, comparative studies on the nitrosamine N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) have shown distinct metabolic profiles in rats versus hamsters. Hamsters reduce HPOP to N-nitrosobis(2-hydroxypropyl)amine (BHP) and sulfate (B86663) the parent compound more efficiently, whereas rats excrete more unchanged HPOP and its glucuronide conjugate. nih.gov These differences are attributed to varying activities of specific enzyme isozymes in the liver of each species. nih.gov

Toxicological Mechanisms and Carcinogenesis Research

Genotoxicity and DNA Interactions

The genotoxicity of N-nitrosamines, including N,N-Diamylnitrosamine (NDAA), is contingent upon their metabolic activation to reactive electrophilic species that can interact with cellular macromolecules like DNA.

N-nitrosodialkylamines are not directly genotoxic; they require metabolic activation to exert their carcinogenic effects. oup.com This bioactivation is primarily catalyzed by the cytochrome P450 (P450) enzyme system in the liver and other tissues. oup.com The principal activation pathway for many symmetrical nitrosamines is the hydroxylation of the carbon atom at the α-position to the nitroso group. oup.comoup.com This enzymatic reaction leads to the formation of an unstable α-hydroxy-nitrosamine, which then undergoes spontaneous decomposition. This decomposition generates an aldehyde and a reactive alkyldiazonium ion. oup.com This highly electrophilic diazonium ion is the ultimate carcinogenic metabolite responsible for transferring an alkyl group to nucleophilic sites on DNA bases, a process known as DNA alkylation. oup.com

For this compound, metabolic studies using rat liver microsomes have revealed a more complex pattern. While α-hydroxylation does occur, the major metabolic pathway is (ω-1)-hydroxylation (hydroxylation at the fourth carbon of the amyl chain). The rate of (ω-1)-hydroxylation was found to be 22-fold higher than that of α-hydroxylation. oup.com The balance between these different hydroxylation pathways is influenced by the length of the alkyl chain and the specific P450 isoforms involved. oup.com Despite being a minor pathway, α-hydroxylation is considered the critical step for generating the DNA-alkylating species.

Following metabolic activation via the α-hydroxylation pathway, the resulting amyldiazonium ion from this compound is expected to react with DNA, forming amyl-DNA adducts. Based on the mechanisms established for other N-nitrosodialkylamines, it is hypothesized that this alkylation would occur at several nucleophilic centers in the DNA bases, including the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. The reference to 7-methylguanosine (B147621) adducts in the outline serves as a well-studied example from smaller nitrosamines like N-nitrosodimethylamine. For this compound, the analogous adduct would be 7-amylguanosine.

Research on other nitrosamines has shown that while N7-alkylguanine is often the most abundant adduct formed, the formation and persistence of O6-alkylguanine adducts correlate more closely with the carcinogenic potential of these compounds. epa.govepa.gov Specific characterization and quantification of the DNA adducts formed by this compound have not been detailed in the available literature.

Standard in vitro genotoxicity assays using mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells, V79 cells, or human TK6 cells) are crucial for evaluating the mutagenic and clastogenic potential of chemical compounds. These tests, such as the micronucleus assay, sister chromatid exchange (SCE) assay, and gene mutation assays, typically require an external metabolic activation system (like liver S9 fractions) when testing pro-mutagens such as N-nitrosamines. A comprehensive review of the scientific literature did not yield specific data from such in vitro genotoxicity studies conducted on this compound in mammalian cells.

In vivo genotoxicity assays in animal models are essential for assessing the genotoxic potential of a substance under conditions that reflect its absorption, distribution, metabolism, and excretion in a whole organism. Common assays include the in vivo micronucleus test in bone marrow or liver, and the Comet assay in various tissues to detect DNA strand breaks. Despite its known carcinogenicity in animal models, specific studies reporting the results of in vivo genotoxicity assessments for this compound were not found in the reviewed literature.

Carcinogenic Potential and Organotropism

This compound is a demonstrated carcinogen in animal models, with its effect being highly dependent on the route of administration, a phenomenon known as organotropism.

Early and foundational research by Druckrey and colleagues established the carcinogenic properties of a wide range of N-nitroso compounds. In their studies on BD rats, subcutaneous injection of this compound was shown to selectively induce lung cancer. inchem.orgdtic.mil This specific targeting of the lung tissue following parenteral administration is a distinct characteristic of this compound. epa.govepa.gov

In contrast, studies involving oral administration have shown a different pattern of tumor induction. Research by Suzuki and Okada demonstrated that when given to rats in drinking water, this compound principally induced tumors in the liver and esophagus. cdc.govcdc.govbibliotekanauki.plicm.edu.plciop.pl This shift in organotropism from the lung (subcutaneous route) to the liver and esophagus (oral route) highlights the critical role of metabolic pathways in determining the ultimate site of carcinogenic action.

Notably, this compound is characterized by its lack of carcinogenic effect on the urinary bladder of rats. cdc.govcdc.govbibliotekanauki.plicm.edu.plciop.pl This is in stark contrast to its structural homolog, N,N-dibutylnitrosamine (DBN), which is a potent bladder carcinogen. The reason for this difference is attributed to their distinct metabolic fates. The urinary metabolites of this compound are different from those of DBN, which are responsible for bladder tumor induction. cdc.govcdc.govbibliotekanauki.plicm.edu.plciop.pl

The table below summarizes the key findings on the carcinogenicity and organotropism of this compound from animal studies.

| Animal Model | Route of Administration | Primary Target Organs | Key Findings | Reference |

|---|---|---|---|---|

| BD Rats | Subcutaneous Injection | Lung | Selectively induced lung cancer. | inchem.orgdtic.mil |

| Rats | Oral (in drinking water) | Liver, Esophagus | Principally induced tumors in the liver and esophagus. | cdc.govcdc.govbibliotekanauki.plicm.edu.plciop.pl |

| Rats | Oral | Urinary Bladder (Negative) | Demonstrated a lack of carcinogenic effect on the urinary bladder, unlike N,N-dibutylnitrosamine. | cdc.govcdc.govbibliotekanauki.plicm.edu.plciop.pl |

Rodent Carcinogenicity Bioassays and Dose-Response Relationships

Carcinogenicity bioassays in rodent models are fundamental for evaluating the cancer-causing potential of N-nitrosamines. These studies have established that many compounds in this class are potent carcinogens, though their potency can vary by several orders of magnitude. For instance, a study on N-nitrosodiethylamine (NDEA) in Fischer rats demonstrated a clear dose-response relationship. In this research, various concentrations of NDEA were administered in drinking water, and the time to death with tumors served as an index of potency. At higher doses, potency was proportional to the total dose administered, while at lower concentrations, survival time was less dependent on the dose. Notably, even a very low concentration (0.45 mg/liter) given for 104 weeks induced tumors in 70% of the treated rats, primarily in the upper gastrointestinal tract.

Similarly, studies on N-nitrosodimethylamine (NDMA) have shown a linear dose-response relationship at low dose rates in rats, with no identifiable safe threshold concentration. Research on this compound (also known as N,N-dipentylnitrosamine) has identified it as a carcinogen that induces tumors in the liver and esophagus of rats. While detailed dose-response data for this compound is not as extensively published as for smaller nitrosamines, the general principle observed across the class is that cancer risk is often dose-dependent.

| Compound | Species | Key Findings | Reference |

|---|---|---|---|

| N-Nitrosodiethylamine (NDEA) | Fischer Rats | Dose-related incidence of tumors in the upper gastrointestinal tract. A concentration of 0.45 ppm over 104 weeks resulted in a 70% tumor incidence. | |

| N-Nitrosodimethylamine (NDMA) | Rats | A linear dose-response relationship was observed at low doses, with no indicated safe threshold. | |

| Nitroso-N-methyl-N-(2-phenyl)ethylamine | Fischer 344 Rats | Tumors of the esophagus and forestomach were observed in 50% or more of animals in most dose groups. The lowest total dose inducing tumors was 1.3 mg. |

Target Organ Specificity of N-Nitrosamines

A striking feature of N-nitrosamine carcinogenesis is its target organ specificity, which can vary significantly between different compounds and animal species. This compound is known to induce tumors primarily in the liver and esophagus in rats. Interestingly, it does not cause tumors in the urinary bladder, which contrasts with its butyl homolog, N,N-dibutylnitrosamine (DBN), a potent bladder carcinogen. This difference in organ specificity is attributed to their different metabolic fates.

The target organs for other N-nitrosamines are well-documented. NDMA is a strong carcinogen that primarily targets the liver in rodents. NDEA also induces liver tumors, but is additionally associated with esophageal cancers. The tobacco-specific nitrosamine (B1359907) N'-nitrosonornicotine (NNN) is a potent esophageal carcinogen in rats, while 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) consistently induces lung tumors in the same species. These animal data show remarkable coherence with biomarker studies in humans, where NNN exposure is linked to esophageal cancer and NNK exposure is linked to lung cancer. In general, the liver, esophagus, and respiratory tract are common targets for this class of carcinogens.

| N-Nitrosamine Compound | Primary Target Organs in Rats | Reference |

|---|---|---|

| This compound (DAN) | Liver, Esophagus | |

| N-Nitrosodimethylamine (NDMA) | Liver | |

| N-Nitrosodiethylamine (NDEA) | Liver, Esophagus | |

| N'-Nitrosonornicotine (NNN) | Esophagus | |

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Lung | |

| N,N-Dibutylnitrosamine (DBN) | Urinary Bladder |

Role of Metabolic Activation in Carcinogenesis

Most N-nitrosamines are not carcinogenic in their original form; they require metabolic activation to exert their effects. This bioactivation is a critical initial step in their carcinogenic pathway and is primarily mediated by the cytochrome P450 (P450) family of enzymes. The key activation pathway is believed to be hydroxylation at the carbon atom immediately adjacent to the nitroso group (the α-carbon).

This α-hydroxylation reaction produces an unstable intermediate, α-hydroxynitrosamine, which spontaneously decomposes. This decomposition generates highly reactive electrophilic species, such as diazonium ions. These reactive intermediates can then readily react with cellular macromolecules, most importantly DNA, leading to the formation of DNA adducts and initiating the process of carcinogenesis. Several P450 enzymes have been identified as being involved in this process, with P450 2E1 and P450 2A6 being particularly important for the activation of many nitrosamines.

The metabolic fate of this compound has been studied in rats to understand its specific organ tropism. Its metabolism involves extensive oxidation along the amyl chains at positions other than the α-carbon. The principal urinary metabolite is N-amyl-N-(2-carboxyethyl) nitrosamine, which is formed through metabolic chain-shortening via omega (ω) and beta (β) oxidations. Several other oxidized compounds at the ω, ω-1, ω-2, and ω-3 positions have also been identified. This metabolic pattern, which favors oxidation at sites away from the α-carbon, contrasts with the metabolic profile of the potent bladder carcinogen DBN and is thought to explain the lack of bladder carcinogenicity for this compound.

Computational Toxicology and QSAR for Carcinogenic Potency Prediction

Due to the large number of potential N-nitrosamine structures and the high cost of long-term animal bioassays, computational methods are increasingly vital for assessing carcinogenic risk. Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the carcinogenic potency of nitrosamines based on their molecular structure. These models are particularly important for evaluating novel or complex nitrosamines, such as nitrosamine drug substance-related impurities (NDSRIs), for which experimental data may be absent.

QSAR models and other computational approaches often use quantum mechanical calculations and a variety of molecular descriptors to build predictive models. The underlying principle is that a nitrosamine's carcinogenic activity is intrinsically linked to its chemical structure and its propensity to undergo metabolic activation. Key structural features that influence potency and are often included in these models are:

The number of hydrogen atoms on the α-carbons.

The presence of activating structural features that promote α-hydroxylation.

The presence of deactivating features (e.g., steric hindrance or electron-withdrawing groups) that inhibit α-hydroxylation or promote competing detoxification pathways.

Regulatory agencies have adopted these principles in frameworks like the Carcinogenic Potency Categorization Approach (CPCA). The CPCA is a rule-based model that uses structural features to assign a nitrosamine to one of five potency categories, each with a corresponding acceptable intake (AI) limit for pharmaceutical impurities.

Molecular Mechanisms of Toxicity

Pathway Analysis in Understanding Toxicological Mechanisms

Understanding the toxicological mechanisms of N-nitrosamines requires an analysis of the metabolic pathways they undergo within the body. The critical pathway leading to toxicity and cancer is the metabolic activation pathway. This multi-step process can be summarized as follows:

Enzymatic Oxidation : The parent N-nitrosamine is oxidized by a cytochrome P450 enzyme, typically at an α-carbon position.

Formation of Unstable Intermediate : This oxidation results in an unstable α-hydroxynitrosamine.

Spontaneous Decomposition : The intermediate rapidly decomposes, releasing an aldehyde and a highly reactive diazonium ion.

DNA Alkylation : The diazonium ion, being a powerful electrophile, attacks nucleophilic sites on DNA bases, forming covalent adducts (alkylation).

This bioactivation pathway is in competition with detoxification pathways. Detoxification can occur through enzymatic reactions at other positions on the alkyl chains (e.g., β, γ, or ω-hydroxylation), as observed in the metabolism of this compound. These alternative pathways often lead to more polar, water-soluble metabolites that can be excreted without forming reactive DNA-alkylating agents. The balance between these competing pathways of activation and detoxification is a crucial determinant of the ultimate carcinogenic potency of a given N-nitrosamine.

Epigenetic Modifications in Response to N-Nitrosamine Exposure

The fundamental molecular mechanism of N-nitrosamine-induced carcinogenesis is their ability to cause genetic damage through the alkylation of DNA. The electrophilic diazonium ions generated during metabolic activation react with DNA to form a variety of DNA adducts.

Studies on various nitrosamines have identified several specific adducts, including N7-alkylguanine and O6-alkylguanine. The formation of O6-alkylguanine is considered to be a particularly critical lesion for the initiation of cancer. If this adduct is not removed by cellular DNA repair mechanisms before the cell replicates its DNA, it can cause mispairing, leading to a permanent mutation in the DNA sequence. The accumulation of such mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, can disrupt normal cell growth control and lead to the development of cancer. This process of DNA damage and subsequent mutation is the primary molecular event driving the genotoxicity and carcinogenicity of N-nitrosamines.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of N-nitrosamines, providing the necessary separation of analytes from complex sample matrices before detection. nih.gov The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the specific nitrosamines being targeted. pmda.go.jp

Gas chromatography combined with mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile N-nitrosamines. pmda.go.jp For enhanced sensitivity and selectivity, particularly in complex matrices, triple quadrupole mass spectrometry (GC-MS/MS) is frequently employed. gcms.czrestek.comnih.gov This technique utilizes Multiple Reaction Monitoring (MRM) mode, which significantly improves the signal-to-noise ratio by monitoring specific precursor-to-product ion transitions, thereby reducing background interferences. gcms.cznih.gov

Different sample introduction methods can be used, such as direct liquid injection, which is suitable for a wide range of nitrosamines, or headspace sampling for the more volatile compounds. restek.com The choice of ionization mode is also critical; while electron ionization (EI) is common, chemical ionization (CI) can offer improved sensitivity and selectivity for certain analytes. nih.gov For instance, a GC/MS method using CI with methanol (B129727) followed by selected ion storage (SIS) achieved detection limits in the 1-2 ng/L range for nine N-nitrosamines in water. nih.gov The development of GC-MS/MS methods has enabled the sensitive quantification of multiple N-nitrosamine impurities in various substances, with run times often under 10 minutes. nih.gov

| Method | Sample Matrix | Analyte(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Reference |

|---|---|---|---|---|---|

| GC-MS/MS (MRM) | Valsartan | NDMA, NDEA, NEIA, NDIPA | LOD: 0.02-0.03 ppm; LOQ: 0.06-0.09 ppm | Not Specified | nih.gov |

| GC-MS/MS (Direct Injection) | Drug Impurities | Various Nitrosamines | LODs below 3 ppb | 1.25–120 ppb | restek.com |

| GC-MS/MS (MRM) | Drinking Water (Standards) | 7 N-nitrosamines | Not Specified | 0.5–50 ng/L | gcms.cz |

| GC/CI-MS (SIS) | Water | 9 N-nitrosamines | 1-2 ng/L | Not Specified | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) has become a primary technique for nitrosamine (B1359907) analysis, offering versatility for both volatile and non-volatile compounds without the need for high temperatures that could cause analyte degradation. nih.govpmda.go.jp Tandem mass spectrometry (LC-MS/MS) is the preferred method for quantification due to its high sensitivity and selectivity. lcms.cz Common ionization techniques include atmospheric pressure chemical ionization (APCI), which is often suitable for low-mass nitrosamines, and electrospray ionization (ESI), which is better suited for more complex nitrosamine structures. lcms.cz

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap technology, provides an additional layer of specificity. nih.govrsc.org By delivering high mass resolving power (e.g., 25,000-40,000), HRMS can effectively distinguish analyte ions from interfering background ions in complex samples like wastewater, which is crucial for accurate trace-level quantification. nih.gov LC-HRMS methods have been developed and validated for the analysis of multiple N-nitrosamines in water matrices, demonstrating excellent detection limits ranging from 0.4 to 12 ng/L. rsc.orglcms.czresearchgate.net These methods are often faster than traditional GC-MS approaches. rsc.orgresearchgate.net

| Method | Sample Matrix | Analyte(s) | Detection/Quantification Limits | Recoveries | Reference |

|---|---|---|---|---|---|

| UHPLC-HRMS (Q Exactive) | Drinking Water, Wastewater | 9 N-nitrosamines | LOD: 0.4 to 12 ng/L | 68-83% | rsc.orgresearchgate.net |

| LC-HRMS (LTQ Orbitrap) | Drinking Water, Wastewater | 9 N-nitrosamines | Method Detection Limits: 0.3-3.9 ng/L | 75-125% for six compounds | nih.gov |

| HPLC-APCI-MS/MS | Metronidazole Benzoate | N-nitrosamines | LOD: 0.22–0.80 ng/mL; LOQ: 0.33–1.20 ng/mL | 84-97% | chromatographyonline.com |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging analytical technique that provides a robust alternative for the detection of N-nitrosamines, particularly for laboratories that may not have access to advanced mass spectrometry equipment. chromatographyonline.com This method adds a second dimension of separation based on the drift time of ions through a chamber, complementing the retention time separation from the gas chromatograph. researchgate.net This dual separation enhances selectivity. researchgate.net A GC-IMS method has been developed, optimized, and pre-validated for detecting nine different N-nitrosamines in drinking water. chromatographyonline.com By incorporating enrichment steps during sample preparation, the method demonstrated sufficient sensitivity for monitoring these compounds at levels relevant to regulatory standards, with detection limits for most compounds falling between 1.12 and 12.48 ng/L. chromatographyonline.com

Achieving accurate and precise quantification of N-nitrosamines at trace levels (ng/L or ppb) in complex matrices like wastewater, pharmaceuticals, and food presents significant analytical challenges. ijpsjournal.comnih.gov Key optimizations focus on sample preparation and mitigating matrix effects. nih.gov

Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to preconcentrate analytes and clean up samples before instrumental analysis. chromatographyonline.comnih.govrsc.org For example, coconut charcoal cartridges have been used for SPE according to EPA Method 521. nih.gov

Matrix Effects: Complex matrices can cause ion suppression or enhancement, significantly affecting quantification. nih.gov In wastewater samples, signal suppression of up to 95% has been observed. nih.gov To overcome this, strategies include the use of isotopically labeled internal standards, optimizing chromatographic separation to resolve analytes from matrix components, and employing highly selective detection methods like HRMS or MS/MS. nih.govrsc.org One technique in LC-MS involves diverting the large peak from the active pharmaceutical ingredient (API) to waste, preventing it from entering the mass spectrometer and causing source contamination or suppression. lcms.cz

Preventing Artifact Formation: A critical consideration is the potential for on-column formation of N-nitrosamines during the analytical process itself. nih.gov Studies have shown that nitrosation can occur within the LC-MS system when precursor amines and nitrosating agents are present, leading to artificially inflated results. nih.gov Careful method development is required to prevent such artifacts.

Immunochemical Assays

Immunochemical assays offer a different approach to studying the impact of N-nitrosamines by targeting the biological markers of their activity, such as DNA adducts. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful immunochemical technique that can be used to detect and quantify specific DNA adducts formed by genotoxic agents, including N-nitrosamines. nih.govnih.gov The measurement of these adducts provides a direct assessment of the interaction between the compound (or its metabolites) and genetic material. nih.gov

A competitive ELISA has been developed and validated to detect 7-methylguanosine (B147621), a primary DNA adduct formed after metabolic activation of N-Nitrosodimethylamine. nih.gov In this assay, a sample containing the adduct of interest competes with a labeled adduct for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the amount of adduct in the sample. This method was shown to be highly sensitive, with a lower limit of detection of 1.58 fmol of the adduct per well. nih.gov Such assays are reproducible and sensitive enough to detect adducts in DNA from exposed individuals, making them valuable tools for molecular epidemiology and for understanding the mechanisms of carcinogenicity. nih.gov

Sensitivity and Reproducibility in Immunological Detection

Immunological detection methods, such as enzyme-linked immunosorbent assays (ELISAs), are based on the specific binding of an antibody to a target analyte. These methods can offer high sensitivity and throughput for screening large numbers of samples. However, the development of an effective immunoassay hinges on the production of antibodies with high affinity and specificity for the target molecule.

For N-nitrosamines, the development of specific antibodies can be challenging due to their small molecular size and relatively simple structure. While immunoassays have been developed for some environmental toxins and other N-nitrosamines, specific data regarding the sensitivity and reproducibility of immunological detection methods for N,N-Diamylnitrosamine are not extensively documented in peer-reviewed literature. The successful application of this technique would require the generation of monoclonal or polyclonal antibodies that can reliably distinguish this compound from other structurally similar compounds to ensure high reproducibility and minimize cross-reactivity.

Sample Preparation and Pre-concentration Strategies

Due to the often trace-level concentrations of this compound in complex matrices, effective sample preparation is critical to remove interferences and concentrate the analyte prior to instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of nitrosamines from aqueous and other liquid samples. researchgate.netchromatographyonline.com The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while other matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent, resulting in a cleaner and more concentrated sample. chromatographyonline.com

Various sorbents have been utilized for nitrosamine extraction, with activated carbon being one of the most common, as recommended in U.S. EPA Method 521 for drinking water analysis. thermofisher.cnphenomenex.com Other sorbents include polymeric materials like strong cation-exchange functionalized polymers and hydrophilic-lipophilic balance (HLB) phases. chromatographyonline.comresearchgate.net The choice of sorbent depends on the specific nitrosamine and the sample matrix. Automated SPE systems can improve the efficiency, reproducibility, and throughput of the extraction process. nih.gov While specific recovery data for this compound is not detailed in the surveyed literature, studies on other nitrosamines demonstrate the high efficiency of SPE.

Table 2: Example Recoveries of Various N-Nitrosamines from Water using SPE This table illustrates the general effectiveness of the SPE technique for N-nitrosamine analysis, as specific data for this compound was not available in the cited sources.

| Compound | Sorbent Material | Recovery (%) |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Coconut Charcoal | 80-120 |

| N-Nitrosodiethylamine (NDEA) | Coconut Charcoal | 80-120 |

| N-Nitrosodi-n-propylamine (NDPA) | Coconut Charcoal | 80-120 |

| N-Nitrosodi-n-butylamine (NDBA) | Coconut Charcoal | 80-120 |

| N-Nitrosopiperidine (NPIP) | Coconut Charcoal | 80-120 |

| N-Nitrosopyrrolidine (NPYR) | Coconut Charcoal | 80-120 |

Data based on quality requirements for isotope dilution-based methods using automated SPE with coconut charcoal cartridges. nih.gov

In-Tube Extraction (ITEX) is an advanced dynamic headspace sampling technique used for the enrichment of volatile and semi-volatile organic compounds from solid, liquid, or gaseous samples. glsciences.eupalsystem.com this compound's semi-volatile nature suggests that ITEX could be a viable pre-concentration strategy. The ITEX technique utilizes a gas-tight syringe equipped with a micro-trap packed with an adsorbent material inside the needle. thermofisher.com During extraction, the syringe repeatedly draws and expels the headspace from a sealed sample vial, causing the analytes to be trapped and concentrated on the adsorbent. palsystem.comthermofisher.com

Following enrichment, the trap is thermally desorbed directly in the hot inlet of a gas chromatograph, transferring the analytes in a narrow band for separation and analysis, typically by GC-MS. thermofisher.com Key advantages of ITEX include its high sensitivity (often 5 to 10 times greater than static headspace), robustness, and the potential for full automation. thermofisher.comgcms.cz Parameters such as the number of extraction strokes, sample incubation temperature, and desorption conditions can be optimized to maximize recovery. palsystem.com Although specific applications of ITEX for the analysis of this compound have not been reported in the reviewed literature, its proven efficacy for other semi-volatile compounds makes it a promising area for future method development. glsciences.eu

Vacuum Distillation and Solvent Extraction

The accurate detection and quantification of this compound rely on effective methods to isolate it from various sample matrices. Vacuum distillation and solvent extraction are two fundamental techniques employed for this purpose, often used in combination with sophisticated analytical instrumentation. These methods are crucial for removing interfering substances and concentrating the analyte to levels suitable for detection.

Vacuum Distillation

Vacuum distillation is a technique used to separate compounds based on differences in their boiling points. By reducing the pressure within the apparatus, the boiling points of liquids are lowered. This is particularly advantageous for the analysis of volatile nitrosamines like this compound, as it allows for their separation from non-volatile components of a sample matrix at temperatures that minimize thermal degradation.

The general procedure involves placing a sample, often with an added antioxidant like α-tocopherol to prevent further nitrosamine formation, into a distillation flask. The system is then subjected to a vacuum, and the flask is gently heated. The volatile nitrosamines, along with water and other volatile compounds, vaporize and are then passed through a condenser. The resulting condensate, which contains the nitrosamines, is collected in a receiving flask cooled in an ice bath. This distillate can then be further processed, typically through solvent extraction, to isolate the this compound.

Research has demonstrated the effectiveness of vacuum distillation for the recovery of various volatile nitrosamines from food and environmental samples. While specific recovery data for this compound is not extensively documented in publicly available literature, the recovery rates for other volatile nitrosamines provide an indication of the method's efficiency. For instance, studies on meat products have shown that for a range of volatile nitrosamines, recoveries can be quite high. qascf.com

Solvent Extraction

Solvent extraction is a liquid-liquid extraction technique used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. For this compound analysis, the aqueous distillate obtained from vacuum distillation is commonly extracted with an organic solvent in which the nitrosamine is highly soluble. Dichloromethane is a frequently used solvent for this purpose. nih.gov

The process involves vigorously mixing the aqueous sample with the organic solvent in a separatory funnel. The this compound partitions from the aqueous phase into the organic phase. After allowing the layers to separate, the organic layer, now containing the nitrosamine, is collected. This extraction step may be repeated multiple times to maximize the recovery of the analyte. The combined organic extracts are then often dried to remove any residual water and concentrated to a small volume before instrumental analysis, such as gas chromatography-mass spectrometry (GC-MS). nih.gov

The efficiency of solvent extraction is influenced by several factors, including the choice of solvent, the pH of the aqueous solution, and the number of extractions performed. Method validation studies for the analysis of various nitrosamines in different matrices have demonstrated a wide range of recoveries, which underscores the importance of optimizing the extraction protocol for each specific application.

While specific data for this compound is limited, the following table illustrates typical recovery rates for other volatile nitrosamines from cooked ham using a liquid extraction method with dichloromethane, which provides a relevant example of the performance of such techniques. nih.gov

Illustrative Recovery of Volatile Nitrosamines from Cooked Ham Using Solvent Extraction nih.gov

| Nitrosamine Compound | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | 10 | 85 | 15 |

| N-nitrosomethylethylamine (NMEA) | 10 | 92 | 12 |

| N-nitrosodiethylamine (NDEA) | 10 | 95 | 11 |

| N-nitrosopyrrolidine (NPYR) | 10 | 101 | 9 |

| N-nitrosodipropylamine (NDPA) | 10 | 98 | 10 |

| N-nitrosomorpholine (NMOR) | 10 | 99 | 9 |

| N-nitrosopiperidine (NPIP) | 10 | 103 | 8 |

| N-nitrosodibutylamine (NDBA) | 10 | 96 | 11 |

This table shows the mean recovery and relative standard deviation for various volatile nitrosamines from cooked ham spiked at a concentration of 10 µg/kg, as reported in a study by Scheeren et al. (2015). This data is presented to illustrate the typical performance of solvent extraction for compounds structurally similar to this compound.

It is important to note that the efficiency of both vacuum distillation and solvent extraction can be matrix-dependent. Therefore, analytical methods must be validated for each specific sample type to ensure accurate and reliable quantification of this compound. The combination of these classical separation techniques with modern analytical instruments provides a robust framework for the monitoring of this compound in various substrates.

Environmental Fate and Exposure Assessment Research

Occurrence and Environmental Presence

N-nitrosamines, the chemical class that includes N,N-Diamylnitrosamine, are typically not manufactured for commercial purposes but arise as unintended byproducts in various industrial and natural settings. The fundamental chemistry of their formation involves the reaction of a secondary, tertiary, or quaternary amine with a nitrosating agent, such as nitrite (B80452), often under acidic conditions. biotech-asia.org

Key sources identified for N-nitrosamine contamination encompass:

Industrial Byproducts: The manufacturing of rubber, polymers, plasticizers, and certain pesticides can generate N-nitrosamines. researchgate.net

Water Treatment: Chloramination, a process used to disinfect drinking water and wastewater, is a known pathway for N-nitrosamine formation when precursor amines are present in the source water. researchgate.netnih.gov

Pharmaceuticals: N-nitrosamines have been detected as contaminants in some pharmaceutical products, arising from specific manufacturing processes. biotech-asia.org

While these formation pathways are well-documented for the N-nitrosamine class, specific research detailing the formation of this compound as a contaminant in distinct products or industrial activities is not widely available in the scientific literature. Its formation would theoretically occur in any setting where its precursor amine, diamylamine, encounters suitable nitrosating agents.

Given their classification as probable human carcinogens, the presence of N-nitrosamines in the environment is a significant public health concern. Sensitive analytical techniques, such as gas chromatography-tandem mass spectrometry (GC-MS-MS), are employed to detect these compounds at very low concentrations (nanograms per liter) in environmental samples. researchgate.net

Investigations have confirmed the presence of various N-nitrosamines in different environmental matrices:

Wastewater Biosolids: A comprehensive U.S. national survey of biosolids from wastewater treatment plants identified seven distinct N-nitrosamines. nih.gov The most prevalent was N-nitrosodiphenylamine (NDPhA), which was detected in 79% of the samples. nih.gov Other nitrosamines, such as N-nitrosodi-n-propylamine (NDPA) and N-nitrosodibutylamine (NDBA), were also detected, although less commonly. nih.gov Notably, this compound was not included in the list of eight nitrosamines targeted for analysis in this major study. nih.gov

Drinking Water: N-nitrosodimethylamine (NDMA) is frequently monitored in drinking water supplies, where it can form as a disinfection byproduct. nih.gov

The table below presents data on the detection of several N-nitrosamines in U.S. biosolids, illustrating the current data gap for this compound in this context.

Data derived from a 2014 study on archived U.S. biosolids. nih.gov

The absence of detection data for this compound in major environmental monitoring programs may indicate that it is less common than other regulated nitrosamines or that it has not been a target analyte in these studies.

Environmental Degradation Studies

Photodegradation by sunlight is a critical process for the removal of N-nitrosamines from the environment, especially in the atmosphere and surface waters. sci-hub.seresearchgate.net N-nitrosamines are known to absorb ultraviolet (UV) radiation, which provides the energy to break the N-N chemical bond, leading to the compound's decomposition into less harmful substances. sci-hub.seoak.go.kr

Studies on various N-nitrosamines confirm their susceptibility to UV light:

Degradation Mechanism: When exposed to UV light, particularly in the 225-250 nm wavelength range, the N-nitrosamine molecule is energized, causing the relatively weak N-N bond to cleave. sci-hub.seresearchgate.net A secondary, weaker absorption band around 340 nm can also facilitate degradation by breaking the N=O bond. sci-hub.se

Photodegradation Products: The breakdown of nitrosamines via photolysis typically results in the formation of secondary amines and inorganic ions like nitrite and nitrate. oak.go.krnih.gov For instance, the photolysis of N-nitrosodimethylamine (NDMA) yields dimethylamine (B145610) and nitrite. researchgate.net

Environmental Factors: The efficiency of photolysis is dependent on environmental conditions. Research on N-nitrosodibutylamine (NDBA) has demonstrated that degradation is more favorable in acidic water (lower pH). oak.go.kr

Although specific photolysis studies on this compound are limited, its structural similarity to other nitrosamines strongly suggests it will undergo a similar degradation process when exposed to UV light. The following table displays the photodegradation rates for several common nitrosamines, which were nearly all degraded within 10 minutes of exposure to a low-pressure mercury UV lamp in a laboratory setting.

Data from a 2016 study on the UV photolysis of N-nitrosamines in an aqueous solution. sci-hub.se

The breakdown of organic pollutants by microorganisms is a vital environmental process, and this includes the degradation of N-nitrosamines in soil and aquatic ecosystems. A variety of bacteria have been shown to metabolize these compounds under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions.

Biodegradation Pathways: The main microbial pathway for breaking down nitrosamines is denitrosation, which involves the enzymatic cleavage of the N-N bond. nih.gov In the case of NDMA, this process yields intermediates such as methylamine, formaldehyde, and formate, which are subsequently broken down further. nih.govnih.gov The bacterium Rhodococcus ruber ENV425 is one example of a microorganism capable of the rapid biodegradation of NDMA. nih.gov

Relevant Microorganisms: Several types of bacteria, including those from the genera Bacillus and Rhodococcus, have been identified as capable of degrading N-nitrosamines. nih.goviwaponline.com In one study, a Bacillus species isolated from a drinking water biofilter demonstrated the ability to degrade five different nitrosamines, including N-nitrosodi-n-propylamine and N-nitrosodi-n-butylamine, with removal efficiencies ranging from 23.6% to 51.2%. iwaponline.com

While specific research on the microbial degradation of this compound is not extensive, the existing body of work on structurally analogous nitrosamines provides a strong basis to infer that it is also biodegradable by microbial communities in the environment.

The rate and extent of N-nitrosamine biodegradation are influenced by a combination of environmental conditions and the chemical's own properties.

Contaminant Concentration: The initial concentration of a nitrosamine (B1359907) can affect how quickly it degrades. For NDMA, studies have shown that degradation rates and the total percentage of the compound mineralized tend to be higher at lower initial concentrations. nih.gov Conversely, research on N-nitrosodiethanolamine (NDELA) observed minimal differences in degradation rates across various concentrations. gassnova.no

Temperature: Temperature is a key factor controlling microbial activity. The biodegradation of NDELA in water was found to be temperature-dependent, with the extent of degradation after 56 days increasing at higher temperatures within the 5°C to 20°C range. gassnova.no

Availability of Other Nutrients: The presence of other carbon sources can influence biodegradation. In water, the mineralization of NDMA was slower when another carbon source was available, suggesting microbes may metabolize a more easily accessible food source first. nih.gov In soil, however, the presence of additional carbon did not significantly impact NDMA degradation rates. nih.gov

Chemical Structure: The specific molecular structure of a nitrosamine affects its biodegradability. A study involving a Bacillus species found that the removal rates for different nitrosamines were related to their structure and physicochemical properties, such as the octanol-water partition coefficient (LogKow) and Henry's Law constant. iwaponline.com

It is expected that these factors would similarly govern the environmental biodegradation of this compound.

Exposure Assessment Methodologies

Exposure assessment for this compound, a member of the N-nitrosamine family, involves various methodologies to quantify contact in different environments. These methods are crucial for understanding potential risks in occupational and environmental settings. While specific research focusing exclusively on this compound is limited, the established techniques for other volatile N-nitrosamines provide a framework for its assessment.

Quantitative Exposure Measurements in Controlled Environments

Quantitative exposure measurements in controlled laboratory or industrial settings are essential for understanding the formation and airborne concentrations of N-nitrosamines under specific conditions. These studies often involve the use of sophisticated analytical techniques to detect and quantify trace levels of these compounds.

Common methodologies for the quantitative analysis of volatile N-nitrosamines, which would be applicable to this compound, involve air sampling followed by laboratory analysis. The National Institute for Occupational Safety and Health (NIOSH) has established methods for collecting and analyzing various N-nitrosamines. cdc.gov For instance, NIOSH Method 2522 is designed for the determination of several nitrosamines in the air. cdc.gov This method typically involves drawing a known volume of air through a solid sorbent tube, such as Thermosorb/N, to trap the nitrosamines. cdc.gov

Following sample collection, the nitrosamines are desorbed from the sorbent material using a solvent, and the resulting solution is analyzed. A highly specific and sensitive detector, the Thermal Energy Analyzer (TEA), is often used in conjunction with a gas chromatograph (GC) for the analysis of N-nitrosamines. The GC-TEA system is highly selective for N-nitroso compounds, minimizing interference from other substances. cdc.gov

Table 1: General Methodology for Quantitative Measurement of Volatile N-Nitrosamines in Controlled Environments

| Step | Description | Key Considerations |

| Air Sampling | Collection of airborne nitrosamines using a personal or area sampling pump. | The choice of sorbent material is critical for efficient trapping of the target nitrosamine. Flow rate and sampling time determine the total volume of air sampled. |

| Sample Preparation | Desorption of the collected nitrosamines from the sorbent tube using a suitable solvent (e.g., dichloromethane/methanol (B129727) mixture). cdc.gov | The desorption efficiency for the specific nitrosamine of interest needs to be determined. |

| Analytical Detection | Separation and quantification of the nitrosamines using Gas Chromatography-Thermal Energy Analysis (GC-TEA). cdc.gov | The GC column and temperature program must be optimized for the separation of the target nitrosamine from other compounds. The TEA detector provides high selectivity for N-nitroso compounds. |

| Quantification | Comparison of the analytical response of the sample to that of certified reference standards of the target nitrosamine. | Calibration curves are generated using standard solutions of known concentrations to ensure accurate quantification. |

Retrospective Exposure Assessment Techniques in Occupational and Environmental Settings

Retrospective exposure assessment is crucial for epidemiological studies that aim to link past exposures to health outcomes. nih.govuwa.edu.au This process involves estimating historical exposure levels for which direct measurement data are often unavailable. nih.gov For N-nitrosamines, this is particularly relevant in industries such as rubber manufacturing, where these compounds can be formed as byproducts. nih.govresearchgate.netnih.gov

The general approach to retrospective exposure assessment involves:

Information Gathering: Collecting detailed work histories of individuals, including job titles, departments, and time periods of employment. nih.gov Information on historical manufacturing processes, raw materials used, and ventilation conditions is also gathered. nih.gov

Exposure Grouping: Grouping workers with similar job tasks and potential exposures into Job-Exposure Matrices (JEMs). nih.gov

Exposure Estimation: Estimating exposure levels for each group based on available historical measurement data (if any), expert judgment from industrial hygienists, and mathematical modeling. nih.gov

In the rubber industry, studies have been conducted to assess past exposure to a range of N-nitrosamines. nih.govresearchgate.netnih.gov Although this compound is not always specifically reported, these studies provide a template for how its retrospective assessment could be approached. For example, a study in the British rubber industry assessed lifetime exposure to total N-nitrosamines for a cohort of workers with 49 years of follow-up, finding associations with mortality from various cancers. nih.gov

The following table illustrates the types of data that would be collected and analyzed in a retrospective exposure assessment for N-nitrosamines in an industrial setting.

Table 2: Example Framework for Retrospective Exposure Assessment of N-Nitrosamines in an Industrial Setting

| Data Category | Information Collected | Purpose in Exposure Assessment |

| Personal & Employment Data | Worker identification, dates of employment, job titles, work areas. | To link individual workers to specific jobs and time periods of potential exposure. |

| Process & Production Data | Types of raw materials used (e.g., specific accelerators and amines in the rubber industry), production volumes, process temperatures. nih.govresearchgate.net | To identify potential sources of N-nitrosamine formation and factors influencing emission rates. |

| Workplace Conditions | Ventilation systems, use of personal protective equipment. | To modify exposure estimates based on control measures in place. |

| Historical Monitoring Data | Any available historical air monitoring data for N-nitrosamines or their precursors. | To anchor and validate the exposure estimates. |

Biomonitoring Approaches for N-Nitrosamine Exposure